Cucurbitaxanthin A

Description

(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol has been reported in Capsicum annuum and Cucurbita maxima with data available.

structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(43-40)28-39(40,10)42/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIFPRVTIOZTJN-SZYTUFQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(O2)CC3(C)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@]23[C@](C[C@@H](O2)CC3(C)C)(C)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315840 | |

| Record name | Cucurbitaxanthin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103955-77-7 | |

| Record name | Cucurbitaxanthin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103955-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitaxanthin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Cucurbitaxanthin A: Discovery, Natural Sources, and Biological Aspects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucurbitaxanthin A is a xanthophyll carotenoid, a class of oxygenated carotenoids, recognized for its presence in various dietary sources and its potential antioxidant properties. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and physicochemical properties of this compound. It details available information on its isolation and characterization and discusses its known biological activities. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, highlighting the current state of knowledge and identifying areas for future investigation.

Introduction

This compound is a C40 isoprenoid lipid molecule belonging to the xanthophyll subclass of carotenoids.[1] Carotenoids are characterized by a long, conjugated polyene chain, which is responsible for their color and antioxidant activity. Xanthophylls are distinguished from carotenes by the presence of oxygen-containing functional groups. The unique structural features of this compound, including a 3,6-oxabicyclo[2.2.1]heptan-2-ol end group, contribute to its specific chemical and biological properties.[2]

Discovery and Natural Sources

This compound was first identified in pumpkin (Cucurbita maxima).[1][2] It has also been found in various types of bell peppers (Capsicum annuum), including orange, green, and red varieties.[1][2] In fact, a carotenoid pigment initially named "capsolutein" isolated from Capsicum annuum was later identified to be identical to this compound.[2] The presence of this compound in common food items suggests its potential role as a biomarker for the consumption of these vegetables.[1]

While the presence of this compound in these sources is well-established, detailed quantitative data on its yield from these natural sources is not extensively reported in the available scientific literature. The concentration of carotenoids in plants can vary significantly depending on the cultivar, stage of ripeness, growing conditions, and processing methods.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C40H56O3 | [5] |

| Molecular Weight | 584.9 g/mol | [5] |

| IUPAC Name | (1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol | [5] |

| CAS Number | 103955-77-7 | [5] |

| Class | Xanthophyll (Carotenoid) | [1] |

| Solubility | Practically insoluble in water | [1] |

| Acidity | Very weakly acidic (based on pKa) | [1] |

Experimental Protocols

Isolation of this compound

Detailed experimental protocols for the isolation of this compound are not widely available. However, a general approach based on carotenoid extraction methodologies can be described. The method originally described by Matsuno et al. (1986) for the isolation from Cucurbita maxima serves as a key reference, though the full detailed protocol from this publication is not readily accessible.

A generalized workflow for the extraction and isolation of this compound from plant material is as follows:

-

Extraction: The plant material (e.g., pumpkin pulp or pepper skins) is homogenized and extracted with an organic solvent system, typically a mixture of acetone and methanol or ethanol. This process is performed in the dark and at low temperatures to minimize degradation of the light- and heat-sensitive carotenoids.

-

Saponification: The crude extract is often saponified using a solution of potassium hydroxide in methanol or ethanol. This step is crucial to hydrolyze any carotenoid esters that may be present, yielding the free xanthophylls.

-

Partitioning: The saponified extract is then partitioned between an organic solvent (e.g., diethyl ether, hexane, or a mixture thereof) and water. The carotenoids, being lipophilic, will preferentially move into the organic phase.

-

Purification: The organic phase is washed with water to remove residual alkali and water-soluble impurities, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude carotenoid mixture is then subjected to chromatographic purification.

-

Chromatography:

-

Thin-Layer Chromatography (TLC): Preparative TLC on silica gel plates is a common method for the initial separation of carotenoids. Different solvent systems, such as mixtures of hexane, acetone, and methanol, are used to achieve separation based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 or C30 column is the preferred method for the final purification and quantification of this compound. A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water is typically employed. Detection is carried out using a diode-array detector (DAD) to obtain the UV-Vis spectrum for identification.

-

Structural Characterization

The structure of isolated this compound is confirmed using a combination of spectroscopic techniques:

-

UV-Visible Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., ethanol or acetone) shows characteristic absorption maxima due to the conjugated polyene system.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and fragmentation patterns that can help in its identification.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of functional groups such as hydroxyl (-OH) and ether (C-O-C) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

Note: While the use of these techniques for the characterization of this compound is documented, a comprehensive and publicly available dataset of its ¹H and ¹³C NMR spectral assignments is currently lacking in the scientific literature. The search for such data is often confounded by the similarly named but structurally distinct class of compounds, the cucurbitacins.

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily attributed to its antioxidant properties, a characteristic feature of many carotenoids.

Antioxidant Activity

This compound is known to be an antioxidant. The extended system of conjugated double bonds in its structure allows it to efficiently quench singlet molecular oxygen and scavenge other reactive oxygen species (ROS). This antioxidant capacity can help protect cells from oxidative damage to lipids, proteins, and DNA.

Note on Signaling Pathways: There is currently a significant lack of specific research into the cellular signaling pathways directly modulated by this compound. Much of the available literature on "cucurbitacins" and their effects on signaling pathways (such as JAK/STAT, PI3K/Akt, and MAPK) pertains to a different class of tetracyclic triterpenoids and should not be extrapolated to this compound.

Given its antioxidant nature, it can be hypothesized that this compound may indirectly influence signaling pathways that are sensitive to the cellular redox state. For instance, by reducing oxidative stress, it could potentially modulate the activity of redox-sensitive transcription factors like Nrf2 and NF-κB, which play crucial roles in the cellular stress response and inflammation. However, direct experimental evidence for these interactions is not yet available.

Visualizations

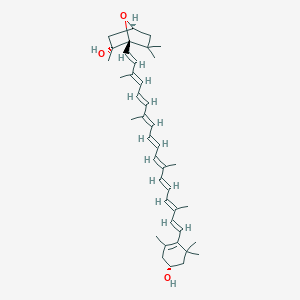

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Generalized Experimental Workflow for Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Postulated General Antioxidant Mechanism

Caption: A general mechanism of carotenoid antioxidant activity, likely applicable to this compound.

Conclusion and Future Directions

This compound is a naturally occurring xanthophyll with established antioxidant properties. While its presence in common dietary sources is known, there is a notable lack of in-depth research into several key areas. To advance the potential of this compound in drug development and nutritional science, future research should focus on:

-

Quantitative Analysis: Establishing robust and validated methods for the quantification of this compound in various natural sources to understand its dietary intake and to identify high-yielding cultivars.

-

Detailed Isolation Protocols: Publication of detailed and optimized protocols for the isolation of this compound in high purity to facilitate further research.

-

Comprehensive Spectroscopic Data: Generation and public dissemination of complete ¹H and ¹³C NMR spectral data to aid in its unambiguous identification and characterization.

-

Biological Mechanisms and Signaling Pathways: Investigation into the specific molecular mechanisms of action of this compound beyond general antioxidant activity. Studies are needed to determine if it directly interacts with and modulates any cellular signaling pathways, which could reveal novel therapeutic applications.

By addressing these knowledge gaps, the scientific community can better understand the full potential of this compound as a bioactive compound.

References

- 1. High-field 1H-NMR spectral analysis of some cucurbitacins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB013989) - FooDB [foodb.ca]

- 3. The Profile of Carotenoids and Other Bioactive Molecules in Various Pumpkin Fruits (Cucurbita maxima Duchesne) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Qualitative and quantitative differences in carotenoid composition among Cucurbita moschata, Cucurbita maxima, and Cucurbita pepo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

The Biosynthesis of Cucurbitaxanthin A in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitaxanthin A is a xanthophyll, a class of oxygenated carotenoid pigments, found in plants such as Cucurbita maxima (winter squash) and Capsicum annuum (bell pepper).[1][2] Like other carotenoids, it is a C40 tetraterpenoid synthesized within the plastids of plant cells.[3][4] While the general carotenoid biosynthetic pathway is well-established, the specific enzymatic steps leading to the unique 3,6-epoxy-5-hydroxy-5,6-dihydro-β-end group of this compound are not yet fully elucidated. This guide provides a comprehensive overview of the known and proposed biosynthetic pathway of this compound, integrating available data, experimental protocols, and visual pathway diagrams to support further research and potential metabolic engineering applications.

The General Carotenoid Biosynthesis Pathway in Cucurbita

The initial steps of this compound biosynthesis follow the well-characterized carotenoid pathway, which begins with the synthesis of the C5 isoprene units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), via the methylerythritol 4-phosphate (MEP) pathway in plastids.[3][5]

A series of head-to-tail condensations of IPP and DMAPP, catalyzed by prenyltransferases, leads to the formation of the C20 precursor, geranylgeranyl diphosphate (GGPP).[4] The first committed step in carotenoid biosynthesis is the head-to-head condensation of two GGPP molecules by phytoene synthase (PSY) to form the colorless C40 carotenoid, phytoene.[4]

Subsequent desaturation and isomerization reactions catalyzed by phytoene desaturase (PDS) , ζ-carotene desaturase (ZDS) , and carotene isomerase (CRTISO) introduce conjugated double bonds, forming the colored carotenoid lycopene.[6]

Lycopene represents a critical branch point in the pathway.[4] The cyclization of lycopene, catalyzed by lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE) , leads to the formation of α-carotene (one β-ring and one ε-ring) and β-carotene (two β-rings).[4] In Cucurbita maxima, β-carotene is a major carotenoid.[7]

The introduction of oxygen functional groups onto the carotene backbone is catalyzed by carotene hydroxylases . In the β-carotene branch, β-carotene hydroxylase (CHYB) adds hydroxyl groups to the C3 and C3' positions of the β-rings of β-carotene to form zeaxanthin, via the intermediate β-cryptoxanthin.[8] Zeaxanthin is a key precursor for the synthesis of other xanthophylls.

Proposed Biosynthetic Pathway of this compound from Zeaxanthin

The conversion of zeaxanthin to this compound involves a series of epoxidation and hydroxylation steps. While the precise enzymatic sequence is not definitively established in Cucurbita maxima, a plausible pathway can be proposed based on known carotenoid modifications and the structure of this compound. This proposed pathway involves the activity of enzymes central to the xanthophyll cycle: zeaxanthin epoxidase (ZEP) and violaxanthin de-epoxidase (VDE) .[9][10]

Step 1: Epoxidation of Zeaxanthin to Violaxanthin

Zeaxanthin is converted to violaxanthin through two sequential epoxidation reactions catalyzed by zeaxanthin epoxidase (ZEP) .[11][12] This enzyme introduces an epoxy group at the 5,6 and 5',6' positions of the β-rings, forming antheraxanthin as an intermediate.[9]

Step 2 (Hypothetical): Conversion of a 5,6-Epoxy Xanthophyll to the 3,6-Epoxy Structure

This is the key, and as of now, speculative step in the biosynthesis of this compound. The molecule possesses a unique 3,6-epoxy-5-hydroxy-5,6-dihydro-β-end group. The formation of such a 3,6-epoxy structure from a 3-hydroxy-5,6-epoxy precursor has been discussed from a chemical perspective.[13] It is proposed that an intramolecular rearrangement of a 5,6-epoxy xanthophyll, such as violaxanthin or antheraxanthin, could lead to the formation of the 3,6-epoxy structure. This reaction would likely be enzyme-catalyzed in vivo, although the specific enzyme responsible for this transformation in plants has not yet been identified. It is possible that a promiscuous activity of a known carotenoid-modifying enzyme, such as a hydroxylase or an isomerase, could catalyze this reaction.[14]

The proposed overall pathway is visualized below.

Caption: Proposed biosynthesis pathway of this compound.

Quantitative Data on Carotenoids in Cucurbita maxima

The concentration of various carotenoids, including potential precursors to this compound, varies significantly between different cultivars of Cucurbita maxima. The following tables summarize reported quantitative data.

Table 1: Total Carotenoid Content in Pulp and Peel of Cucurbita maxima Cultivars

| Cultivar | Pulp (mg/kg dry weight) | Peel (mg/kg dry weight) | Reference |

| 'Rouge' | 683 | 1751 | [3][15] |

| 'Hokkaido' | 218 | 1048 | [3][15] |

| 'Baby Bear' | 17 | - | [3][15] |

| 'Butternut' | 44 | 12 | [3][15] |

Table 2: Concentration of Major Carotenoids in Cucurbita maxima 'Exposição'

| Carotenoid | Concentration (µg/g fresh weight) |

| Violaxanthin | 15.3 |

| Lutein | 5.8 |

| β-Carotene | 6.2 |

Data adapted from Azevedo-Meleiro & Rodriguez-Amaya (2007).[7]

Experimental Protocols

Carotenoid Extraction from Cucurbita Tissue

This protocol is a generalized procedure for the extraction of carotenoids from squash tissue for subsequent analysis.

Materials:

-

Fresh or freeze-dried Cucurbita tissue (pulp or peel)

-

Mortar and pestle or homogenizer

-

Acetone (HPLC grade), chilled

-

Petroleum ether or hexane/diethyl ether mixture

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Amber glass vials

Procedure:

-

Weigh a known amount of fresh or freeze-dried plant material (1-5 g).

-

Homogenize the tissue with chilled acetone in a mortar and pestle or a mechanical blender until a uniform paste is formed. The addition of a small amount of celite or sand can aid in grinding.[16]

-

Continue extracting with acetone until the residue becomes colorless. This typically requires 3-4 repeated extractions.[16]

-

Pool the acetone extracts and transfer to a separatory funnel.

-

Add an equal volume of petroleum ether (or other non-polar solvent) and mix gently.

-

Add saturated NaCl solution to facilitate phase separation.

-

Collect the upper organic phase containing the carotenoids.

-

Wash the organic phase with distilled water to remove residual acetone.

-

Dry the organic phase by passing it through a column of anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Redissolve the carotenoid residue in a known volume of a suitable solvent for HPLC analysis (e.g., acetone, MTBE/methanol mixture).

-

Store the extract at -20°C in an amber vial under a nitrogen atmosphere until analysis.

Caption: Workflow for carotenoid extraction.

HPLC Analysis of Carotenoids

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

-

C30 reverse-phase column (e.g., YMC™ Carotenoid S-3, 4.6 x 250 mm).[17]

Mobile Phase (example gradient):

-

Solvent A: Methanol

-

Solvent B: Methyl tert-butyl ether (MTBE)

-

Gradient program:

-

0-1 min: 95% A, 5% B

-

1-15 min: Linear gradient to 50% A, 50% B

-

15-20 min: Linear gradient to 20% A, 80% B

-

20-25 min: Hold at 20% A, 80% B

-

25-30 min: Return to initial conditions (95% A, 5% B) and equilibrate.[17]

-

Procedure:

-

Filter the redissolved carotenoid extract through a 0.22 µm syringe filter.

-

Inject 10-20 µL of the sample onto the HPLC column.

-

Monitor the elution of carotenoids using the PDA detector at wavelengths between 400 and 500 nm, with a specific wavelength of 450 nm for quantification.

-

Identify individual carotenoids by comparing their retention times and UV-Vis absorption spectra with those of authentic standards.

-

Quantify the carotenoids by creating a calibration curve for each standard of known concentration.

Future Directions

The complete elucidation of the this compound biosynthesis pathway requires the identification and characterization of the enzyme(s) responsible for the conversion of a 5,6-epoxy xanthophyll precursor to the final product. Future research should focus on:

-

Transcriptome and Proteome Analysis: Comparative analysis of Cucurbita maxima varieties with high and low levels of this compound may reveal candidate genes encoding for novel carotenoid-modifying enzymes.

-

In Vitro Enzyme Assays: Heterologous expression of candidate genes in E. coli or yeast, followed by in vitro assays with potential substrates (e.g., violaxanthin, antheraxanthin), can be used to confirm enzymatic function.[18]

-

Metabolic Engineering: Once identified, the genes responsible for this compound formation could be used to engineer its production in microbial or plant-based systems for pharmaceutical or nutraceutical applications.

Conclusion

This compound is a structurally unique xanthophyll with a biosynthetic pathway that is largely understood, except for the final key transformation step. This guide has synthesized the current knowledge, presenting a hypothetical pathway for its formation from zeaxanthin. The provided quantitative data and experimental protocols offer a foundation for researchers to further investigate this pathway, with the ultimate goal of identifying the missing enzymatic link and harnessing its potential for biotechnological applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Expression Profile of Carotenoid Cleavage Dioxygenase Genes in Summer Squash (Cucurbita pepo L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GENES AND ENZYMES OF CAROTENOID BIOSYNTHESIS IN PLANTS | Annual Reviews [annualreviews.org]

- 5. cdn.sciengine.com [cdn.sciengine.com]

- 6. MECHANISTIC ASPECTS OF CAROTENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Qualitative and quantitative differences in carotenoid composition among Cucurbita moschata, Cucurbita maxima, and Cucurbita pepo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carotene Hydroxylase Activity Determines the Levels of Both α-Carotene and Total Carotenoids in Orange Carrots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plant lipocalins: violaxanthin de-epoxidase and zeaxanthin epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Violaxanthin de-epoxidase - Wikipedia [en.wikipedia.org]

- 11. ZEAXANTHIN EPOXIDASE Activity Potentiates Carotenoid Degradation in Maturing Seed - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tissue-specific accumulation and regulation of zeaxanthin epoxidase in Arabidopsis reflect the multiple functions of the enzyme in plastids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. arkat-usa.org [arkat-usa.org]

- 14. Promiscuous activity of β-carotene hydroxylase CrtZ on epoxycarotenoids leads to the formation of rare carotenoids with 6-hydroxy-3-keto-ε-ends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification and quantification of carotenoids in pumpkin cultivars ( Cucurbita maxima L.) and their juices by liquid chromatography with ultraviolet-diode array detection | Journal of Applied Botany and Food Quality [ojs.openagrar.de]

- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 17. scielo.br [scielo.br]

- 18. Determination of In Vitro and In Vivo Activities of Plant Carotenoid Cleavage Oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Cucurbitaxanthin A: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Cucurbitaxanthin A, a xanthophyll carotenoid found in various plant species, including Cucurbita maxima (pumpkin) and Capsicum annuum (pepper).[1] This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound.

Physicochemical Properties

This compound is a C40 isoprenoid belonging to the xanthophyll class of carotenoids.[1] Its structure is characterized by the presence of hydroxyl and epoxide functional groups, which contribute to its specific chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C40H56O3 | [1] |

| Molecular Weight | 584.9 g/mol | [1] |

| Melting Point | 175-176 °C | |

| Solubility | Practically insoluble in water. | |

| Appearance | Not explicitly stated, but likely a colored compound due to its carotenoid nature. | |

| CAS Number | 103955-77-7 | [1] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While a complete set of publicly available spectra specifically for this compound is limited, typical spectral characteristics for xanthophylls can be inferred.

Table 2: Spectral Data for this compound

| Spectral Technique | Observed Features | Source |

| Mass Spectrometry (MS) | Precursor m/z: 584.42 [M]+ | [1] |

| UV-Visible (UV-Vis) Spectroscopy | Absorption maxima are expected in the blue-green region of the visible spectrum, typical for carotenoids. Specific λmax values are not readily available in the searched literature. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H-NMR and 13C-NMR data are not explicitly available in the searched literature for this compound. However, spectra for related cucurbitacins have been reported.[2][3][4] |

Experimental Protocols

Extraction and Isolation of this compound from Cucurbita maxima

The following is a generalized protocol for the extraction and isolation of xanthophylls, including this compound, from pumpkin, based on established methods for carotenoid extraction.[5][6][7]

Workflow for Extraction and Isolation

Caption: Generalized workflow for the extraction and isolation of this compound.

Methodology:

-

Sample Preparation: Fresh pumpkin pulp is washed, peeled, and homogenized in a blender.

-

Extraction: The homogenized sample is extracted with a mixture of acetone and methanol (e.g., 7:3 v/v) to extract the carotenoids. This process is typically repeated until the residue is colorless.

-

Filtration and Partitioning: The combined extracts are filtered to remove solid debris. The filtrate is then partitioned with a non-polar solvent like diethyl ether or hexane in a separatory funnel. The aqueous layer is discarded.

-

Washing and Drying: The organic phase is washed with water to remove residual methanol and acetone. The ether layer is then dried over anhydrous sodium sulfate.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

Purification: The crude extract is subjected to chromatographic purification.

Purification by High-Performance Liquid Chromatography (HPLC)

A plausible HPLC method for the purification of this compound from the crude extract is outlined below, based on general protocols for carotenoid separation.[8][9][10][11][12][13]

Table 3: Suggested HPLC Parameters for this compound Purification

| Parameter | Suggested Condition |

| Column | C30 reverse-phase column |

| Mobile Phase | A gradient of methanol, methyl-tert-butyl ether, and water |

| Detection | UV-Vis detector at the λmax of this compound (estimated to be in the 400-500 nm range) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant activity of this compound can be determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[14][15][16][17][18]

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

-

Assay Procedure: Different concentrations of this compound (dissolved in a suitable organic solvent) are added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at the λmax of DPPH (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Cytotoxicity Assessment: MTT Assay on Raji Cells

The inhibitory effect of this compound on cancer cells, such as the Burkitt's lymphoma cell line (Raji), can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[19][20][21][22]

Methodology:

-

Cell Seeding: Raji cells are seeded in a 96-well plate at a predetermined density.

-

Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or SDS-HCl solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways affected by this compound are limited, research on the broader class of cucurbitacins provides significant insights into its potential mechanisms of action, particularly in cancer cells.

Inhibition of the JAK/STAT3 Signaling Pathway

A primary mechanism of action for many cucurbitacins is the inhibition of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway is often constitutively active in cancer cells and plays a critical role in cell proliferation, survival, and angiogenesis.

JAK/STAT3 Signaling Pathway and Inhibition by Cucurbitacins

References

- 1. This compound | C40H56O3 | CID 11433225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. High-field 1H-NMR spectral analysis of some cucurbitacins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. 13C NMR spectroscopy of cucurbitacins | Semantic Scholar [semanticscholar.org]

- 5. preprints.org [preprints.org]

- 6. jkip.kit.edu [jkip.kit.edu]

- 7. mdpi.com [mdpi.com]

- 8. HPLC-UV/Vis-APCI-MS/MS Determination of Major Carotenoids and Their Bioaccessibility from "Delica" (Cucurbita maxima) and "Violina" (Cucurbita moschata) Pumpkins as Food Traceability Markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. warwick.ac.uk [warwick.ac.uk]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. mdpi.com [mdpi.com]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. experimental chemistry - How can a DPPH assay to measure antioxidant activity of beta carotene be conducted? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 19. texaschildrens.org [texaschildrens.org]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 22. researchgate.net [researchgate.net]

The Elusive Presence of Cucurbitaxanthin A in Cucurbita maxima: A Technical Review for Researchers

An in-depth analysis of the current scientific landscape reveals a significant gap in the understanding of Cucurbitaxanthin A's occurrence, quantification, and biological role in Cucurbita maxima. While its presence is confirmed, a lack of specific quantitative data and studies on its bioactivity and associated signaling pathways presents a challenge for researchers, scientists, and drug development professionals.

This compound, a xanthophyll carotenoid, has been identified as a constituent of Cucurbita maxima (winter squash). However, unlike more abundant carotenoids such as lutein, zeaxanthin, and β-carotene, its concentration appears to be minor and highly variable among different cultivars. This technical guide synthesizes the limited available information and highlights critical knowledge gaps to direct future research efforts.

Quantitative Data: An Unmet Need

Despite numerous studies on the carotenoid profile of various Cucurbita maxima cultivars, specific quantitative data for this compound remains largely unavailable. Most research focuses on the more prevalent carotenoids, leaving the concentration of this compound in the pulp, peel, and seeds of different cultivars uncharacterized.

One study on the juice of Cucurbita maxima qualitatively identified this compound but also noted its complete degradation after seven months of storage, suggesting poor stability.[1] In contrast, research on Capsicum annuum (red pepper) has reported significant levels of this compound, in the range of 80 mg/kg of fresh fruit, indicating that its concentration is highly species-dependent.[2] The lack of concrete data for C. maxima is summarized in the table below, which contrasts with the data available for other major carotenoids.

| Carotenoid | Cultivar(s) | Plant Part(s) | Concentration Range (µg/g fresh weight unless otherwise stated) | Reference(s) |

| This compound | Not specified | Juice | Present, but degrades completely after 7 months of storage. Initial concentration not provided. | [1] |

| Lutein | 'Melonowa Żółta' | Pulp | 388.79 | [3] |

| 'Green Hubbard' | Pulp | 239.38 | [3] | |

| 'Porcelain Doll' | Pulp | 87.2 | [3] | |

| Zeaxanthin | 'Melonowa Żółta' | Pulp | 192.5 | [3] |

| 'Green Hubbard' | Pulp | 103.87 | [3] | |

| 'Buttercup' | Pulp | 19.57 | [3] | |

| β-Carotene | 'Melonowa Żółta' | Pulp | 115.29 | [3] |

| 'Jumbo Pink Banana' | Pulp | 102.45 | [3] | |

| 'Porcelain Doll' | Pulp | 38.67 | [3] | |

| Total Carotenoids | 'Rouge vif d'Etampes' | Peel | 1751 (mg/kg dry weight) | [4] |

| 'Hokkaido' | Peel | 1048 (mg/kg dry weight) | [4] | |

| 'Rouge vif d'Etampes' | Pulp | 683 (mg/kg dry weight) | [4] | |

| 'Hokkaido' | Pulp | 218 (mg/kg dry weight) | [4] |

Experimental Protocols: A Framework for Future Investigation

While specific protocols for this compound are not detailed in the literature for C. maxima, methodologies for the extraction and quantification of other carotenoids can be adapted.

Extraction of Carotenoids from Cucurbita maxima

A generalized workflow for the extraction of carotenoids, adaptable for this compound, is presented below.

Caption: Generalized workflow for carotenoid extraction from C. maxima.

Methodology Details:

-

Sample Preparation: Fresh plant material (pulp, peel, or seeds) is washed, chopped, and homogenized. For long-term storage or to express results on a dry weight basis, the homogenate can be lyophilized.

-

Extraction: An organic solvent or a mixture of solvents (e.g., acetone, hexane, ethanol) is added to the homogenized sample. Extraction can be facilitated by maceration, stirring, or ultrasonication. The process is repeated until the plant material is colorless.

-

Filtration and Concentration: The mixture is filtered or centrifuged to separate the solid residue from the liquid extract. The solvent is then evaporated under reduced pressure at a low temperature (typically below 40°C) to obtain the crude carotenoid extract.

-

Saponification (Optional): To remove interfering chlorophylls and lipids, the crude extract can be saponified using a solution of potassium hydroxide in methanol. The carotenoids are then extracted from the saponified mixture using a nonpolar solvent like diethyl ether or hexane.

-

Purification (Optional): Further purification can be achieved using column chromatography with silica gel or other stationary phases.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with a Diode-Array Detector (DAD) is the standard method for the quantification of individual carotenoids.

Caption: Workflow for HPLC-DAD quantification of this compound.

Methodology Details:

-

Chromatographic System: An HPLC system equipped with a C30 reversed-phase column is recommended for optimal separation of carotenoid isomers.

-

Mobile Phase: A gradient elution using a mixture of solvents such as methanol, methyl tert-butyl ether, and water is typically employed.

-

Detection: A Diode-Array Detector is used to monitor the absorbance at the maximum wavelength of this compound (λmax), which is typically around 440-450 nm.

-

Quantification: A calibration curve is constructed using a pure standard of this compound at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways and Biological Activity: The Major Knowledge Void

A thorough review of the scientific literature reveals a complete absence of studies on the specific biological activities and signaling pathways modulated by this compound. It is imperative to distinguish this compound from cucurbitacins , which are a different class of tetracyclic triterpenoids also found in the Cucurbitaceae family. Cucurbitacins are known to possess potent cytotoxic and anti-inflammatory properties and have been shown to modulate various signaling pathways, including the JAK/STAT and MAPK pathways. However, this information is not applicable to this compound.

The lack of research into the biological effects of this compound represents a significant opportunity for future investigations. Potential areas of study could include its antioxidant capacity, anti-inflammatory effects, and its potential role in cellular signaling related to disease prevention and therapy.

Conclusion and Future Directions

The occurrence of this compound in Cucurbita maxima is established, yet our understanding of this compound is in its infancy. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The immediate priorities for future research should be:

-

Systematic Quantification: A comprehensive study to quantify the concentration of this compound in the pulp, peel, and seeds of a wide range of Cucurbita maxima cultivars.

-

Stability Analysis: Detailed investigations into the stability of this compound under various storage and processing conditions.

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from Cucurbita maxima or other rich sources to enable further biological studies.

-

Biological Activity Screening: In vitro and in vivo studies to elucidate the biological activities of this compound, including its antioxidant, anti-inflammatory, and potential anti-cancer properties.

-

Mechanism of Action: Exploration of the molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

Addressing these knowledge gaps will be crucial to unlocking the potential of this compound as a bioactive compound for nutritional and pharmaceutical applications.

References

- 1. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Profile of Carotenoids and Other Bioactive Molecules in Various Pumpkin Fruits (Cucurbita maxima Duchesne) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and quantification of carotenoids in pumpkin cultivars ( Cucurbita maxima L.) and their juices by liquid chromatography with ultraviolet-diode array detection | Journal of Applied Botany and Food Quality [ojs.openagrar.de]

The Unseen Guardian: A Technical Guide to the Biological Role of Cucurbitaxanthin A in Plant Physiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitaxanthin A, a xanthophyll found in select plant species, notably within the Cucurbita genus, is emerging as a molecule of significant interest in the study of plant physiology and stress adaptation. As a member of the carotenoid family, it participates in fundamental processes such as photosynthesis and the mitigation of oxidative damage. This technical guide provides a comprehensive overview of the current understanding of this compound's biological roles, detailing its biosynthesis, function in photoprotection and as an antioxidant, and its potential involvement in plant signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in plant science and the exploration of natural compounds for therapeutic applications.

Biosynthesis of this compound

This compound is synthesized within the plastids of plant cells via the methylerythritol 4-phosphate (MEP) pathway, which is responsible for the production of all carotenoids. The pathway commences with the formation of geranylgeranyl diphosphate (GGPP), a universal precursor for numerous isoprenoids, including carotenoids.[1] A series of desaturation and isomerization reactions convert phytoene, the first committed intermediate in the carotenoid pathway, into lycopene. The cyclization of lycopene marks a critical branch point, leading to the formation of α-carotene and β-carotene. This compound, being a xanthophyll, is subsequently formed from these carotene precursors through hydroxylation and epoxidation reactions.[2][3][4] The expression of key enzymes such as phytoene synthase (PSY) and lycopene epsilon-cyclase (LCYE) are critical regulatory steps that influence the overall accumulation of carotenoids in Cucurbita pepo.[5]

Quantitative Data on Carotenoid Content in Cucurbita maxima

While specific quantitative data for this compound remains limited in publicly available literature, studies on the general carotenoid composition of Cucurbita maxima provide valuable context. The tables below summarize findings on the distribution of various phytochemicals in different parts of the plant.

Table 1: Phytochemical Composition of Different Parts of Cucurbita maxima

| Plant Part | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) | Total Carotenoid Content (mg/100g) | Reference |

| Flesh | 2.83 | 1.45 | 10.5 | [6] |

| Peel | 4.12 | 2.18 | 15.2 | [6] |

| Seed | 3.56 | 1.89 | - | [6] |

| Leaves | 5.21 | 3.02 | 25.8 | [6] |

| Flower | 6.87 | 4.15 | 30.5 | [6] |

Table 2: Antioxidant Activity of Different Parts of Cucurbita maxima

| Plant Part | DPPH IC50 (µg/mL) | FRAP (µM Fe(II)/g) | Reference |

| Flesh | 125.6 | 45.2 | [7] |

| Peel | 98.4 | 62.8 | [7] |

| Seed | 110.2 | 55.1 | [7] |

| Leaves | 75.9 | 88.4 | [7] |

| Flower | 62.3 | 102.5 | [7] |

Biological Roles of this compound

Photoprotection

Carotenoids are integral to the photoprotective mechanisms of plants, shielding the photosynthetic apparatus from damage induced by excess light energy. This is achieved through two primary mechanisms: the quenching of triplet chlorophyll molecules and the scavenging of reactive oxygen species (ROS).[8] As a xanthophyll, this compound likely participates in non-photochemical quenching (NPQ), a process that dissipates excess light energy as heat. The presence of an epoxy group in this compound suggests its potential involvement in the xanthophyll cycle, a key component of NPQ. In this cycle, violaxanthin is de-epoxidized to zeaxanthin under high light conditions, a process that is crucial for thermal dissipation. While the direct participation of this compound in this cycle is yet to be fully elucidated, its structural similarity to other epoxy-carotenoids points towards a role in modulating the light-harvesting efficiency of photosystems.[9]

Antioxidant Activity

The conjugated double bond system of carotenoids confers them with potent antioxidant properties, enabling them to quench singlet oxygen and scavenge other ROS. Studies on various parts of Cucurbita maxima have demonstrated significant antioxidant capacity, as measured by DPPH and FRAP assays.[6][7] Although the specific contribution of this compound to this overall antioxidant activity has not been isolated, its chemical structure suggests it is an effective antioxidant. The presence of hydroxyl and epoxy functional groups may enhance its ability to donate electrons and neutralize free radicals, thereby protecting cellular components from oxidative damage.

Potential Role in Plant Signaling

Carotenoids are precursors to a variety of signaling molecules in plants, including the hormones abscisic acid (ABA) and strigolactones. These signaling molecules are generated through the enzymatic cleavage of carotenoids by carotenoid cleavage dioxygenases (CCDs).[2][3] The cleavage of epoxy-carotenoids, such as violaxanthin and neoxanthin, is a key step in the biosynthesis of ABA, a hormone central to the regulation of seed dormancy, germination, and the response to abiotic stresses like drought. Given that this compound is an epoxy-carotenoid, it is plausible that it or its cleavage products could play a role in plant signaling pathways, potentially interacting with or modulating ABA-mediated responses. Further research is needed to investigate the susceptibility of this compound to cleavage by CCDs and to identify any resulting apocarotenoids with signaling functions.

Experimental Protocols

Extraction and Quantification of this compound

Objective: To extract and quantify this compound from plant tissues.

Methodology:

-

Sample Preparation: Freeze-dry plant tissue (e.g., fruit peel, flesh, leaves) and grind into a fine powder.

-

Extraction:

-

Extract a known weight of the powdered tissue with a solvent mixture of acetone and methanol (7:3, v/v) containing 0.1% BHT (butylated hydroxytoluene) to prevent oxidation.

-

Perform the extraction under dim light and on ice to minimize degradation.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction until the pellet is colorless.

-

-

Saponification (Optional): To hydrolyze chlorophylls and esters, the extract can be treated with a methanolic potassium hydroxide solution.

-

Partitioning: Partition the carotenoids into a non-polar solvent such as diethyl ether or a hexane/diethyl ether mixture.

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Column: A C30 reverse-phase column is recommended for optimal separation of carotenoids.

-

Mobile Phase: A gradient of methanol, methyl-tert-butyl ether, and water is commonly used.

-

Detection: A photodiode array (PDA) detector should be used to monitor the absorbance spectrum of the eluting compounds. This compound can be identified by its characteristic absorption spectrum and retention time compared to a purified standard.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of a purified this compound standard.

-

Assessment of Photoprotective Function

Objective: To evaluate the role of this compound in photoprotection.

Methodology:

-

Chlorophyll Fluorescence Measurement:

-

Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence parameters in intact leaves.

-

Measure the maximum quantum yield of photosystem II (Fv/Fm) in dark-adapted leaves to assess the overall photosynthetic efficiency.

-

Measure non-photochemical quenching (NPQ) under high-light conditions to quantify the dissipation of excess light energy as heat.

-

Compare these parameters in plants with varying levels of this compound (if available through natural variation or genetic modification).

-

-

Analysis of Xanthophyll Cycle Pigments:

-

Extract pigments from leaves exposed to different light intensities (dark, low light, high light).

-

Quantify the concentrations of violaxanthin, antheraxanthin, and zeaxanthin using HPLC to determine the de-epoxidation state of the xanthophyll cycle.

-

Correlate the de-epoxidation state with NPQ levels and the concentration of this compound.

-

Evaluation of Antioxidant Capacity

Objective: To determine the antioxidant activity of this compound.

Methodology:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a solution of purified this compound at various concentrations.

-

Mix the this compound solution with a methanolic solution of DPPH.

-

Measure the decrease in absorbance at 517 nm after a specific incubation time.

-

Calculate the concentration of this compound required to scavenge 50% of the DPPH radicals (IC50).

-

-

FRAP (Ferric Reducing Antioxidant Power) Assay:

-

Mix the this compound solution with the FRAP reagent (containing TPTZ, FeCl3, and acetate buffer).

-

Measure the absorbance of the resulting blue-colored complex at 593 nm.

-

Quantify the antioxidant capacity by comparing the absorbance to a standard curve prepared with a known antioxidant, such as Trolox or FeSO4.

-

Conclusion and Future Directions

This compound is a fascinating, yet understudied, xanthophyll with the potential to play significant roles in plant photoprotection, antioxidant defense, and signaling. While its presence in Cucurbita maxima is established, a deeper understanding of its precise physiological functions requires further dedicated research. Future investigations should focus on:

-

Quantitative Analysis: Developing and applying robust analytical methods to accurately quantify this compound in different plant tissues and under various environmental conditions, particularly abiotic stress.

-

Functional Genomics: Identifying and characterizing the specific enzymes involved in the final steps of this compound biosynthesis. The use of gene-editing technologies to create knockout or overexpressing lines would be invaluable in elucidating its specific functions.

-

Signaling Pathways: Investigating the potential for this compound to be cleaved by CCDs and identifying the resulting apocarotenoid products. The signaling roles of these products in pathways such as ABA-mediated stress responses warrant thorough investigation.

A comprehensive understanding of the biological roles of this compound will not only advance our knowledge of plant physiology but may also open new avenues for the development of stress-tolerant crops and the discovery of novel bioactive compounds for pharmaceutical and nutraceutical applications.

References

- 1. Recent advances in understanding carotenoid-derived signaling molecules in regulating plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carotenoids and Apocarotenoids in Planta: Their Role in Plant Development, Contribution to the Flavour and Aroma of Fruits and Flowers, and Their Nutraceutical Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carotenoid cleavage dioxygenases and their apocarotenoid products in plants [jstage.jst.go.jp]

- 4. scielo.org.co [scielo.org.co]

- 5. Plant apocarotenoids: from retrograde signaling to interspecific communication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nutritional characterization and antioxidant properties of various edible portions of Cucurbita maxima: A potential source of nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nutritional characterization and antioxidant properties of various edible portions of Cucurbita maxima: A potential source of nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Carotenoids as natural functional pigments - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Potential of Cucurbitaxanthin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 19, 2025

Abstract

Cucurbitaxanthin A, a xanthophyll carotenoid found in species such as Cucurbita maxima and Capsicum annuum, is a lipid-soluble pigment with a growing interest in its potential health benefits. As a member of the carotenoid family, it is structurally poised to act as a potent antioxidant, capable of quenching reactive oxygen species (ROS) and mitigating oxidative stress, a key pathological factor in numerous chronic diseases. This technical guide provides a comprehensive overview of the known and hypothesized antioxidant properties of this compound. Due to the limited direct research on the isolated compound, this document synthesizes information from studies on plant extracts containing this compound and draws mechanistic parallels from related, well-studied cucurbitacin compounds. We present available quantitative data, detail relevant experimental protocols for its evaluation, and visualize potential signaling pathways through which it may exert its protective effects. This guide serves as a foundational resource for researchers aiming to explore the therapeutic and nutraceutical applications of this compound.

Introduction to this compound

This compound is a natural xanthophyll, a class of oxygen-containing carotenoid pigments.[1][2] Its chemical structure, characterized by a long polyene chain and hydroxylated terminal rings, underpins its potential for antioxidant activity.[2] Found in edible plants like pumpkin (Cucurbita maxima) and bell peppers (Capsicum annuum), it contributes to their vibrant coloration.[2][3] While the bioactivity of many carotenoids is well-documented, this compound remains a relatively understudied compound. This guide aims to consolidate the current understanding and provide a framework for future research into its antioxidant capabilities.

Quantitative Antioxidant Data

Direct quantitative data on the antioxidant activity of isolated this compound is scarce in current literature. However, studies on extracts from plants known to contain this xanthophyll provide valuable insights into its potential efficacy. The following table summarizes antioxidant data from extracts of Cucurbita maxima, which is a known source of this compound. It is important to note that these values reflect the combined activity of all phytochemicals in the extracts and not this compound alone.

| Plant Part | Assay | IC50 Value (µg/mL) | Reference |

| Cucurbita maxima Flower | DPPH Radical Scavenging | Lower than other plant parts | [4] |

| Cucurbita maxima Flesh | DPPH Radical Scavenging | Higher than flower | [4] |

| Cucurbita maxima Leaves | DPPH Radical Scavenging | Intermediate | [4] |

| Cucurbita maxima Seed | DPPH Radical Scavenging | Intermediate | [4] |

| Cucurbita maxima Peel | DPPH Radical Scavenging | Highest (lowest activity) | [4] |

Note: A lower IC50 value indicates higher antioxidant activity.[4]

Hypothesized Mechanisms of Antioxidant Action

The antioxidant effect of this compound can be attributed to two primary mechanisms: direct radical scavenging and modulation of endogenous antioxidant defense pathways.

Direct Radical Scavenging

Like other xanthophylls, the conjugated polyene backbone of this compound allows it to efficiently quench singlet oxygen and scavenge peroxyl radicals, thus breaking the chain reactions of lipid peroxidation.[1]

Modulation of Cellular Signaling Pathways

Drawing parallels from related compounds like Cucurbitacin E, this compound is hypothesized to modulate key signaling pathways involved in the cellular antioxidant response.[5]

A primary candidate is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[5] Cucurbitacin E has been shown to activate this pathway, suggesting a similar potential for this compound.[5]

Caption: Hypothesized Nrf2/HO-1 pathway activation by this compound.

Chronic inflammation is intrinsically linked to oxidative stress. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Studies on cucurbitacins have demonstrated the ability to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS, which also contribute to ROS production.[5] It is plausible that this compound shares this anti-inflammatory and indirect antioxidant activity.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Protocols for Antioxidant Assessment

To rigorously evaluate the antioxidant properties of this compound, a combination of in vitro and cell-based assays is recommended.

In Vitro Chemical Assays

These assays measure the direct radical scavenging or reducing capacity of the compound.

Caption: General workflow for in vitro antioxidant capacity assessment.

-

Principle: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[6][7]

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add varying concentrations of the this compound solution.

-

Add the DPPH solution to each well and mix.

-

Incubate in the dark at room temperature for 30 minutes.[6]

-

Measure the absorbance at ~517 nm using a microplate reader.[6]

-

Calculate the percentage of scavenging activity and determine the IC50 value.

-

-

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). The antioxidant capacity is measured by the ability of the compound to reduce ABTS•+, leading to a decolorization of the solution.[8]

-

Protocol:

-

Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.

-

Add varying concentrations of this compound to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]

-

Cell-Based Assays

These assays provide a more biologically relevant measure of antioxidant activity by assessing the compound's ability to protect cells from oxidative stress.

-

Principle: This method uses a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by intracellular ROS. An effective antioxidant will prevent or reduce this fluorescence.

-

Protocol:

-

Culture a suitable cell line (e.g., HepG2, Caco-2) in a 96-well plate until confluent.

-

Load the cells with the DCFH-DA probe.

-

Wash the cells and treat them with various concentrations of this compound.

-

Induce oxidative stress by adding a ROS generator (e.g., AAPH or H₂O₂).

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Quantify the antioxidant activity by calculating the area under the curve and comparing it to controls.

-

Conclusion and Future Directions

This compound, as a xanthophyll carotenoid, holds significant promise as a natural antioxidant. While direct evidence is currently limited, data from related compounds and source plants strongly suggest its potential to act through both direct radical scavenging and the modulation of critical cellular defense pathways like Nrf2 and NF-κB.

For drug development and nutraceutical professionals, this compound represents an intriguing candidate for further investigation. Future research should prioritize:

-

Isolation and Purification: Obtaining pure this compound is essential for accurate bioactivity assessment.

-

Comprehensive In Vitro and Cell-Based Testing: Utilizing the protocols outlined in this guide to establish a definitive antioxidant profile.

-

In Vivo Studies: Evaluating its bioavailability, metabolism, and efficacy in animal models of oxidative stress-related diseases.[9][10]

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

By systematically addressing these research gaps, the scientific community can unlock the full therapeutic potential of this promising natural compound.

References

- 1. Showing Compound this compound (FDB013989) - FooDB [foodb.ca]

- 2. This compound | C40H56O3 | CID 11433225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phytochemical: this compound [caps.ncbs.res.in]

- 4. Nutritional characterization and antioxidant properties of various edible portions of Cucurbita maxima: A potential source of nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. - Ask this paper | Bohrium [bohrium.com]

- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Cucurbitacin glucosides: antioxidant and free-radical scavenging activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vivo Evaluation of the Antioxidant Activity and Protective Action of the Seaweed Gracilaria birdiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Xanthophyll Cycle and the Enigmatic Cucurbitaxanthin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the xanthophyll cycle, a critical photoprotective mechanism in photosynthetic organisms, and delves into the current knowledge surrounding Cucurbitaxanthin A, a less-studied xanthophyll. The document elucidates the enzymatic conversions and regulatory aspects of the xanthophyll cycle, presenting key quantitative data and detailed experimental protocols for its study. While a direct metabolic link between this compound and the primary xanthophyll cycle has not been established in the current scientific literature, this guide explores the characteristics of this compound, its known sources, and its potential biological activities, thereby identifying critical knowledge gaps and opportunities for future research. The information is structured to provide researchers and drug development professionals with a foundational understanding and practical methodologies for investigating these important carotenoids.

The Xanthophyll Cycle: A Core Photoprotective Mechanism

The xanthophyll cycle is a dynamic process that plays a pivotal role in protecting photosynthetic organisms from the damaging effects of high light stress. It involves the enzymatic interconversion of different xanthophylls, which helps to dissipate excess light energy as heat, a process known as non-photochemical quenching (NPQ).

The Violaxanthin-Antheraxanthin-Zeaxanthin (VAZ) Cycle

In higher plants and green algae, the most common xanthophyll cycle is the violaxanthin cycle. This cycle involves three key xanthophylls: violaxanthin, antheraxanthin, and zeaxanthin.

-

Under low light conditions , the diepoxide violaxanthin is the predominant xanthophyll.

-

Under high light stress , the buildup of a proton gradient across the thylakoid membrane activates the enzyme violaxanthin de-epoxidase (VDE). VDE, located in the thylakoid lumen, catalyzes the conversion of violaxanthin to antheraxanthin and then to zeaxanthin by removing two epoxy groups.

-

Zeaxanthin is the most effective energy quencher among the three. Its accumulation in the light-harvesting complexes facilitates the dissipation of excess excitation energy, thereby protecting the photosynthetic apparatus from photo-oxidative damage.

-

When light intensity decreases , the proton gradient dissipates, and the enzyme zeaxanthin epoxidase (ZE), located on the stromal side of the thylakoid membrane, catalyzes the reverse reaction, converting zeaxanthin back to violaxanthin via antheraxanthin. This allows the photosynthetic apparatus to return to a state of high light-harvesting efficiency.

Signaling Pathway of the Violaxanthin Cycle

The activation and operation of the violaxanthin cycle are tightly regulated by light intensity and the resulting changes in the thylakoid lumen pH.

This compound: An Uncharted Xanthophyll

This compound is a naturally occurring xanthophyll that has been identified in various plant species, notably in the fruits of different pepper varieties (Capsicum annuum) and winter squash (Cucurbita maxima). Chemically, it is a derivative of zeaxanthin.

Chemical Structure and Properties

| Property | Value |

| Molecular Formula | C40H56O3 |

| Molecular Weight | 584.9 g/mol |

| Classification | Xanthophyll, Carotenoid |

| Key Structural Features | Contains a β-ionone ring and a modified ε-ionone ring with an epoxide and hydroxyl group. |

| Solubility | Lipophilic, soluble in organic solvents. |

Relation to the Xanthophyll Cycle

Currently, there is no direct scientific evidence to suggest that this compound is an integral component of the primary violaxanthin-antheraxanthin-zeaxanthin cycle. Its biosynthetic pathway and potential interconversion with other xanthophylls remain to be elucidated. It is plausible that this compound represents a downstream metabolic product of other carotenoids or is part of a distinct, less-characterized metabolic pathway in the plants where it is found. Further research is required to determine its precise metabolic origin and its functional relationship, if any, to the photoprotective xanthophyll cycle.

Known and Potential Biological Activities

While extensive quantitative data on the biological activities of purified this compound are scarce in the scientific literature, its classification as a xanthophyll suggests potential antioxidant properties. Xanthophylls are known to quench reactive oxygen species (ROS) and protect against oxidative stress. Anecdotal evidence suggests it may possess anti-inflammatory and other bioactivities, but these require rigorous scientific validation. The lack of specific IC50 values and other quantitative metrics for this compound's biological effects represents a significant knowledge gap and a promising area for future investigation.

Experimental Protocols

Analysis of Xanthophyll Cycle Pigments

Objective: To extract and quantify the major xanthophyll cycle pigments (violaxanthin, antheraxanthin, zeaxanthin) from plant leaf tissue.

Methodology: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

Harvest leaf discs from plants subjected to different light conditions (e.g., dark-adapted, low light, high light).

-

Immediately freeze the samples in liquid nitrogen to stop enzymatic activity.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

-

Pigment Extraction:

-

Extract the pigments from the powdered tissue with 100% acetone, buffered with a small amount of calcium carbonate to neutralize acids.

-

Vortex the mixture vigorously and centrifuge to pellet the cell debris.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an amber HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of solvents, typically involving acetonitrile, methanol, and water.

-

Detection: A photodiode array (PDA) detector to monitor the absorbance at the characteristic wavelengths for each pigment (around 445 nm).

-

Quantification: Use pure standards of violaxanthin, antheraxanthin, and zeaxanthin to generate calibration curves for accurate quantification.

-

Assay for Violaxanthin De-epoxidase (VDE) Activity

Objective: To measure the enzymatic activity of VDE in vitro.

Methodology:

-

Enzyme Extraction:

-

Isolate thylakoids from fresh spinach or other suitable plant leaves.

-

Lyse the thylakoids to release the lumenal contents, including VDE.

-

Centrifuge to pellet the membranes and collect the supernatant containing the VDE.

-

-

Substrate Preparation:

-

Prepare a substrate mixture containing purified violaxanthin and monogalactosyldiacylglycerol (MGDG) micelles in a buffer at pH 5.2.

-

-

Enzyme Assay:

-

Initiate the reaction by adding the VDE-containing extract to the substrate mixture.

-

The reaction is initiated by the addition of ascorbate as a reductant.

-

Monitor the conversion of violaxanthin to zeaxanthin over time by measuring the decrease in absorbance at 505 nm or by taking aliquots at different time points and analyzing them by HPLC.

-

Assay for Zeaxanthin Epoxidase (ZE) Activity

Objective: To measure the enzymatic activity of ZE in vitro.

Methodology:

-

Enzyme Source:

-

ZE is a membrane-bound enzyme, so intact or broken chloroplasts are typically used as the enzyme source.

-

-

Substrate and Cofactors:

-

The substrate is zeaxanthin, which can be incorporated into the chloroplast membranes.

-

The reaction requires NADPH and molecular oxygen.

-

-

Enzyme Assay:

-

Incubate the chloroplasts with zeaxanthin in a buffer at pH 7.5 in the presence of NADPH.

-

The reaction is carried out in the dark to prevent the reverse reaction by VDE.

-

Stop the reaction at different time points and extract the pigments for HPLC analysis to quantify the formation of antheraxanthin and violaxanthin.

-

Extraction and Isolation of this compound

Objective: To extract and isolate this compound from Capsicum annuum fruits.

Methodology:

-

Extraction:

-

Homogenize fresh or dried pepper fruit pericarp with a mixture of acetone and methanol.

-

Partition the pigments into diethyl ether or another non-polar solvent.

-

Wash the organic phase with water to remove polar impurities.

-

-

Saponification (Optional):

-

To remove interfering chlorophylls and fatty acids, the extract can be saponified with methanolic potassium hydroxide.

-

-

Chromatographic Separation:

-

Perform column chromatography on silica gel or another suitable stationary phase.

-

Elute with a solvent gradient of increasing polarity (e.g., hexane-acetone) to separate the different carotenoids.

-

Collect the fractions containing this compound, monitoring the separation by thin-layer chromatography (TLC).

-

-

Purification:

-

Further purify the this compound-containing fractions by preparative HPLC on a C18 or other suitable column.

-

-

Identification:

-

Confirm the identity of the isolated compound using spectroscopic methods such as UV-Vis spectrophotometry, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

-

Visualization of Workflows and Pathways

Conclusion and Future Directions

The xanthophyll cycle is a well-characterized and fundamentally important process for the survival of photosynthetic organisms in fluctuating light environments. The enzymatic machinery and regulatory mechanisms of the violaxanthin cycle provide a clear example of dynamic biochemical adaptation.

In contrast, this compound remains a relatively understudied xanthophyll. While its chemical structure is known and it has been identified in common dietary plants, its biosynthetic pathway, its potential role in plant physiology, and its specific biological activities in humans are largely unknown. The lack of quantitative data on its antioxidant, anti-inflammatory, or other pharmacological effects presents a significant opportunity for research.

For researchers in natural product chemistry, plant biochemistry, and drug development, future investigations should focus on:

-

Elucidating the biosynthetic pathway of this compound to understand its relationship with other carotenoids.

-

Developing and validating robust analytical methods for the routine quantification of this compound in various plant matrices.

-

Conducting comprehensive in vitro and in vivo studies to determine the quantitative biological activities of purified this compound, including its antioxidant capacity (e.g., ORAC, TEAC assays), anti-inflammatory effects (e.g., inhibition of COX enzymes, cytokine production), and potential anticancer properties (e.g., cytotoxicity assays against various cell lines).

By addressing these research gaps, the scientific community can gain a deeper understanding of the diversity of xanthophyll functions and potentially uncover new bioactive compounds with applications in nutrition, health, and medicine.

Cucurbitaxanthin A: A Review of the Current Research Landscape

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitaxanthin A is a xanthophyll, a class of oxygenated carotenoid pigments found in various plants. It is structurally characterized as a (3'S,5'R,6'R)-3',6'-epoxy-5',6'-dihydro-β,β-carotene-3,5'-diol. This compound is notably present in fruits of the Capsicum annuum and Cucurbita maxima species, contributing to their yellow-orange to red coloration.[1][2]

It is critical to distinguish this compound, a carotenoid, from cucurbitacins, which are highly oxidized tetracyclic triterpenoids also found in the Cucurbitaceae family. While cucurbitacins are extensively researched for their potent cytotoxic and anti-inflammatory activities, the body of literature specifically investigating the biological activities and mechanisms of action of this compound is substantially limited. This guide aims to synthesize the current state of knowledge on this compound, focusing on its chemical properties, isolation methods, and the sparse but emerging data on its biological functions, while clearly identifying areas where further research is needed.